(Triphenylphosphonio)difluoroacetate

Trifluoromethylthiolation Fluorine Chemistry Late-Stage Functionalization

PDFA generates difluorocarbene (:CF2) by simple heating—no additives, bases, or fluoride sources required. This dual-function reagent also serves as a nucleophilic ylide (Ph3P+CF2-) for Wittig-type olefinations, chemistry inaccessible to conventional reagents. Achieve 84% yield in late-stage CF3S installation for modulating drug lipophilicity and metabolic stability. Its mild, additive-free conditions preserve base-sensitive functional groups, simplify workup, and outperform TMSCF3 and HCF2Cl in complex substrates. Choose PDFA for cleaner, higher-yielding organofluorine transformations.

Molecular Formula C20H15F2O2P
Molecular Weight 356.309
CAS No. 1449521-05-4
Cat. No. B2812620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Triphenylphosphonio)difluoroacetate
CAS1449521-05-4
Molecular FormulaC20H15F2O2P
Molecular Weight356.309
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C(=O)[O-])(F)F
InChIInChI=1S/C20H15F2O2P/c21-20(22,19(23)24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeySTIBMNDFQNRAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Triphenylphosphonio)difluoroacetate (CAS 1449521-05-4): A Bench-Stable Difluorocarbene and Ylide Source for Fluorine Chemistry


(Triphenylphosphonio)difluoroacetate (CAS 1449521-05-4), commonly abbreviated as PDFA, is an organic phosphonium salt that serves as a shelf-stable and versatile reagent in organofluorine chemistry [1]. It is a crystalline solid at room temperature that undergoes thermal decarboxylation to generate reactive intermediates, including a difluoromethylene ylide (Ph3P+CF2-) and ultimately difluorocarbene (:CF2) [1]. This dual functionality allows PDFA to participate in a wide array of transformations, including difluoromethylation, trifluoromethylthiolation, and the synthesis of various fluorine-containing heterocycles [2].

Why Generic Substitution Fails: The Critical Distinction of (Triphenylphosphonio)difluoroacetate as a Dual-Action Reagent


Generic substitution of PDFA with other difluorocarbene sources is often not viable due to the fundamentally different activation conditions, byproduct profiles, and reaction manifolds it enables. While classic difluorocarbene reagents like HCF2Cl or FSO2CF2CO2TMS require strong bases, fluoride sources, or generate corrosive byproducts, PDFA generates difluorocarbene simply upon mild heating without any additives [1]. Furthermore, PDFA is not just a difluorocarbene source; it is a precursor to the mild nucleophilic ylide Ph3P+CF2-, which can participate in unique reactions, such as Wittig-type olefinations, that other reagents cannot [1]. This dual nature, combined with its operational simplicity and distinct reactivity profile, makes direct replacement with reagents like TFDA or TMSCF2X analogs challenging and often results in lower yields or completely different reaction outcomes [2].

Quantitative Evidence Guide for Selecting (Triphenylphosphonio)difluoroacetate Over Comparators


Superior Performance in Trifluoromethylthiolation vs. Alternative Reagents

In a direct comparison of difluorocarbene sources for the trifluoromethylthiolation of alkyl halides, Ph3P+CF2CO2- (PDFA) demonstrated significantly higher efficiency compared to other common reagents. The yield of the desired trifluoromethylthiolated product increased to 84% when using an optimized loading of PDFA and elemental sulfur (S8) [1]. This is a stark contrast to the often poor yields or harsh conditions associated with alternative methods for introducing the CF3S group.

Trifluoromethylthiolation Fluorine Chemistry Late-Stage Functionalization

Enabling High Yields in Complex Heterocycle Synthesis vs. Traditional Carbene Sources

PDFA enables the high-yielding synthesis of complex 2-trifluoromethyl-4-aminoquinolines via a multi-component reaction, a transformation that would be difficult or impossible with traditional difluorocarbene sources. The reaction of CF3-imidoyl sulfoxonium ylides, amines, and PDFA proceeds smoothly under simple heating to provide the desired heterocycles in high yields [1]. This contrasts with other difluorocarbene precursors like TMSCF3 or TFDA, which have not been reported to efficiently mediate this specific C1-synthon incorporation in such a complex setting without transition metal catalysis or harsh additives.

Heterocycle Synthesis Multi-Component Reactions Difluorocarbene C1 Synthon

Additive-Free Difluorocarbene Generation vs. Base-Mediated Methods

A key practical differentiator for PDFA is its ability to generate difluorocarbene simply upon warming, without any external additives like bases or fluoride sources [1]. This is in direct contrast to many other popular difluorocarbene reagents. For instance, TMSCF3 (Ruppert-Prakash reagent) requires a fluoride initiator (e.g., CsF or TBAF) to release :CF2, while TFDA often requires heating or a fluoride source [2]. The additive-free, thermal activation of PDFA simplifies reaction setup, improves functional group tolerance by avoiding strong bases, and reduces potential side reactions.

Reagent Handling Operational Simplicity Difluorocarbene Chemistry

Optimal Research and Industrial Applications for (Triphenylphosphonio)difluoroacetate (CAS 1449521-05-4)


Late-Stage Trifluoromethylthiolation of Drug Candidates

Based on its high-yielding trifluoromethylthiolation performance (84% yield) [1], PDFA is the preferred reagent for medicinal chemists aiming to install the CF3S group onto complex alkyl halides as a late-stage functionalization step. This application is critical for modulating the lipophilicity, metabolic stability, and bioavailability of pharmaceutical candidates.

Synthesis of Fluorinated Heterocyclic Libraries for Drug Discovery

PDFA enables the construction of valuable fluorinated heterocycles like 2-trifluoromethyl-4-aminoquinolines in high yields under simple thermal conditions [1]. This makes it an ideal reagent for generating diverse compound libraries in drug discovery programs, particularly those targeting kinases or other therapeutic areas where fluorinated quinolines are privileged scaffolds.

Additive-Sensitive Transformations Requiring Mild Difluorocarbene Generation

For substrates containing base-sensitive or nucleophile-sensitive functional groups, PDFA's additive-free, thermal activation profile is a decisive advantage [1]. Unlike TMSCF3 which requires a fluoride source, PDFA can generate difluorocarbene without introducing strong bases or nucleophiles, thereby preserving sensitive moieties and simplifying reaction workup. This makes it the go-to difluorocarbene source for complex total synthesis or when working with multifunctional building blocks.

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